molecular formula C16H30O B12932916 (10Z,12Z)-Hexadeca-10,12-dien-1-OL

(10Z,12Z)-Hexadeca-10,12-dien-1-OL

Cat. No.: B12932916
M. Wt: 238.41 g/mol
InChI Key: CIVIWCVVOFNUST-RZSVFLSASA-N
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Description

(10Z,12Z)-Hexadeca-10,12-dien-1-OL is an organic compound characterized by the presence of two conjugated double bonds and a hydroxyl group. This compound is a type of unsaturated alcohol, which is often found in various natural products and synthetic materials. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10Z,12Z)-Hexadeca-10,12-dien-1-OL typically involves the use of commercially available starting materials and a series of chemical reactions. One common method involves the coupling of (Z)-1-bromohept-1-ene with a protected undec-10-yne-1-ol. This is followed by stereoselective hydrogenation of the triple bond in the enyne system, and subsequent deprotection to yield the desired product . Another approach involves the use of Sonogashira-Hagihara coupling and Brown’s hydroboration-protonolysis reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as the use of palladium-catalyzed coupling reactions and hydroboration-protonolysis. These methods allow for the efficient production of the compound in multi-gram quantities, which is essential for its use in various applications .

Chemical Reactions Analysis

Types of Reactions

(10Z,12Z)-Hexadeca-10,12-dien-1-OL undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bonds can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Hexadeca-10,12-dienal or hexadeca-10,12-dienoic acid.

    Reduction: Hexadecan-1-ol.

    Substitution: Halogenated derivatives of hexadeca-10,12-dien-1-OL.

Scientific Research Applications

(10Z,12Z)-Hexadeca-10,12-dien-1-OL has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (10Z,12Z)-Hexadeca-10,12-dien-1-OL involves its interaction with various molecular targets and pathways. For example, in biological systems, it may undergo beta-oxidation, where it is first dehydrogenated by long-chain acyl-CoA dehydrogenase, creating a double bond between the alpha and beta carbons . This process is crucial for its metabolism and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (10Z,12Z)-Hexadeca-10,12-dien-1-OL include:

Uniqueness

The uniqueness of this compound lies in its specific configuration of double bonds and the presence of a hydroxyl group. This configuration allows it to participate in unique chemical reactions and exhibit distinct biological activities compared to its isomers and other similar compounds.

Properties

Molecular Formula

C16H30O

Molecular Weight

238.41 g/mol

IUPAC Name

(10Z,12Z)-hexadeca-10,12-dien-1-ol

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3/b5-4-,7-6-

InChI Key

CIVIWCVVOFNUST-RZSVFLSASA-N

Isomeric SMILES

CCC/C=C\C=C/CCCCCCCCCO

Canonical SMILES

CCCC=CC=CCCCCCCCCCO

Origin of Product

United States

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